molecular formula C13H21NO B11821133 N-[1-(adamantan-1-yl)propylidene]hydroxylamine

N-[1-(adamantan-1-yl)propylidene]hydroxylamine

Cat. No.: B11821133
M. Wt: 207.31 g/mol
InChI Key: LLFZJPRDIIBXIQ-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)propylidene]hydroxylamine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol . It is also known by its IUPAC name, 1-(1-nitrosopropyl)adamantane . This compound is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and a hydroxylamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)propylidene]hydroxylamine typically involves the reaction of adamantane derivatives with nitrosating agents. One common method is the reaction of 1-adamantylamine with nitrosyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(adamantan-1-yl)propylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(adamantan-1-yl)propylidene]hydroxylamine is unique due to the presence of both the adamantane moiety and the hydroxylamine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(1-adamantyl)propylidene]hydroxylamine

InChI

InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3

InChI Key

LLFZJPRDIIBXIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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